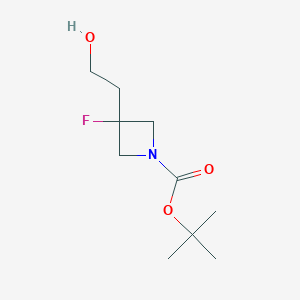![molecular formula C11H16FNO B1403607 1-[2-Fluoro-4-(propan-2-iloxi)fenil]etan-1-amina CAS No. 933585-52-5](/img/structure/B1403607.png)
1-[2-Fluoro-4-(propan-2-iloxi)fenil]etan-1-amina
Descripción general
Descripción
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as 4-fluoropropoxyamphetamine, is a synthetic compound that has been used in scientific research to study the effects of various biochemical and physiological processes. It is a derivative of phenethylamine, a class of compounds that have been studied for their effects on the central nervous system. This compound has been found to have a variety of effects on the body, and has been used in research to study its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Este compuesto ha mostrado promesa en el ámbito del descubrimiento de fármacos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos agentes farmacológicos. Por ejemplo, su incorporación en moléculas más grandes podría resultar en compuestos con propiedades antibacterianas, antimicobacterianas o antiinflamatorias potenciales .
Ciencia de los materiales
En la ciencia de los materiales, las propiedades únicas del compuesto se pueden aprovechar para crear materiales novedosos con características específicas. Podría utilizarse como precursor para sintetizar polímeros o recubrimientos que requieren un grado de fluoración para mejorar su durabilidad o resistencia química.
Biotecnología
“1-[2-Fluoro-4-(propan-2-iloxi)fenil]etan-1-amina” puede tener aplicaciones en biotecnología, particularmente en el desarrollo de moléculas bioactivas que pueden interactuar con enzimas o receptores dentro de los sistemas biológicos. Esta interacción podría ser fundamental para comprender los mecanismos de la enfermedad o desarrollar nuevas estrategias terapéuticas.
Investigación antioxidante
El potencial del compuesto para actuar como antioxidante lo convierte en un candidato para la investigación sobre cómo combatir las enfermedades relacionadas con el estrés oxidativo. Su capacidad para donar electrones y neutralizar los radicales libres podría ser valiosa para estudiar afecciones como las enfermedades neurodegenerativas o el cáncer .
Síntesis química
Como bloque de construcción versátil en la síntesis química, este compuesto se puede utilizar para construir una amplia gama de entidades químicas. Su reactividad con varios grupos funcionales lo convierte en una herramienta valiosa para los químicos sintéticos que buscan diseñar moléculas complejas.
Química analítica
En la química analítica, los derivados de este compuesto podrían desarrollarse como sondas fluorescentes o reactivos para detectar iones o moléculas específicas. Sus características estructurales permiten la introducción de grupos fluorescentes, que se pueden utilizar en tecnologías de imagen o detección.
Mecanismo De Acción
Target of Action
Many compounds that contain an amine group (-NH2) and a phenyl group (a benzene ring) are biologically active. They can interact with various proteins, receptors, and enzymes in the body. The specific targets of “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” would depend on its exact structure and properties .
Mode of Action
The compound could interact with its targets through various types of chemical bonds and interactions, such as ionic bonds, hydrogen bonds, and Van der Waals forces. The presence of the amine group and the phenyl group could enable it to form these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical reactions that they catalyze .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the amine group could influence its solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain biochemical product .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the compound’s ionization state, which could influence its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds, as it allows for the production of specific enantiomers with high enantiomeric excess . Additionally, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may interact with other proteins involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Furthermore, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may affect cell proliferation and differentiation by altering the expression of genes related to these processes.
Molecular Mechanism
The molecular mechanism of action of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as transaminases, and either inhibit or activate their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function or enhanced metabolic activity . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes in amino acid metabolism . Additionally, it may affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within various cellular compartments . Once inside the cell, 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may bind to proteins that regulate its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The localization of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.
Propiedades
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYFFRHIDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



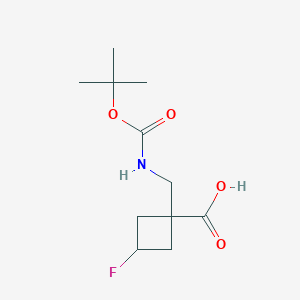

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
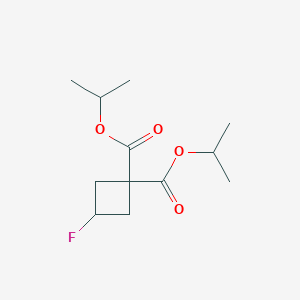
![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
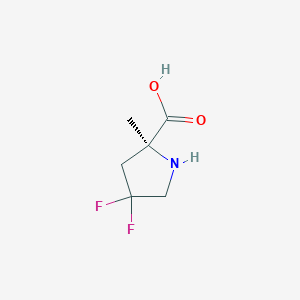
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
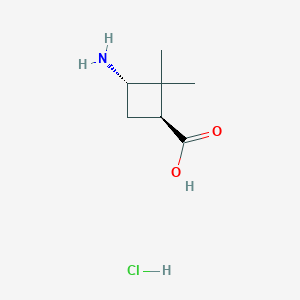

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
